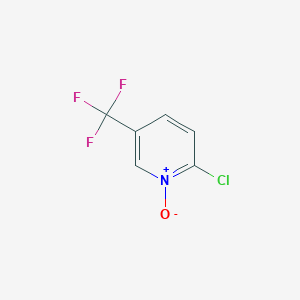

2-Chloro-5-(trifluoromethyl)pyridine 1-oxide

Descripción general

Descripción

2-Chloro-5-(trifluoromethyl)pyridine 1-oxide is an organic compound with the molecular formula C6H3ClF3NO. It is a derivative of pyridine, characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the pyridine ring, along with an oxide group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Mecanismo De Acción

Target of Action

The primary target of 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide is the respiratory system . This compound interacts with the respiratory system, causing changes in its function and potentially leading to respiratory irritation .

Mode of Action

It is known that the compound can causegenetic defects , suggesting that it may interact with DNA or other genetic material. It is also known to cause skin and eye irritation, indicating that it interacts with these tissues in a harmful way .

Biochemical Pathways

Given its effects on the respiratory system and its potential to cause genetic defects, it is likely that it impacts pathways related tocellular respiration and DNA repair .

Pharmacokinetics

Its harmful effects suggest that it is bioavailable and can reach its target tissues after exposure .

Result of Action

The result of the action of this compound includes respiratory irritation , skin irritation , eye irritation , and potentially genetic defects . These effects indicate that the compound has a significant impact at the molecular and cellular levels.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other chemicals . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide can be achieved through several methods. One common approach involves the reaction of 2-Chloro-5-(trifluoromethyl)pyridine with an oxidizing agent. For instance, the oxidation can be carried out using hydrogen peroxide or peracids under controlled conditions to introduce the oxide group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The starting material, 2-Chloro-5-(trifluoromethyl)pyridine, is subjected to oxidation in the presence of suitable catalysts and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the oxide group back to the parent pyridine compound.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Metal hydrides, catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives .

Aplicaciones Científicas De Investigación

2-Chloro-5-(trifluoromethyl)pyridine 1-oxide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides

Comparación Con Compuestos Similares

- 2-Chloro-4-(trifluoromethyl)pyridine

- 2-Bromo-5-(trifluoromethyl)pyridine

- 2-Chloro-5-iodopyridine

- 2-Hydroxy-5-(trifluoromethyl)pyridine

Comparison: Compared to its analogs, 2-Chloro-5-(trifluoromethyl)pyridine 1-oxide is unique due to the presence of the oxide group, which imparts distinct chemical reactivity and biological activity. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications .

Actividad Biológica

2-Chloro-5-(trifluoromethyl)pyridine 1-oxide is a heterocyclic compound characterized by its unique structural features, including a chlorinated pyridine ring and a trifluoromethyl group. This compound has garnered attention due to its potential biological activities, making it relevant in pharmaceutical and agrochemical research.

- Molecular Formula : CHClFN\O

- Molecular Weight : 197.54 g/mol

- Appearance : Colorless to pale yellow liquid or solid

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including oxidation reactions using urea hydrogen peroxide adducts and trifluoroacetic anhydride in dichloromethane .

Biological Activity Overview

Research into the biological activity of this compound suggests several potential applications, particularly in the field of antimicrobial agents. The compound's interactions with biological systems are crucial for understanding its pharmacokinetics and toxicological profiles.

Antimicrobial Activity

Studies have indicated that derivatives of trifluoromethylpyridines exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | Activity Against MRSA | Reference |

|---|---|---|

| E1 | 50% inhibition | |

| E3 | 75% inhibition | |

| Thiodiazole copper | 87% inhibition |

Inhibition Studies

Inhibition studies have demonstrated that the presence of the trifluoromethyl group enhances biological activity. For example, compounds with this functional group often show improved efficacy against plant pathogens like Xanthomonas oryzae and Ralstonia solanacearum compared to their non-trifluoromethyl counterparts .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

- Antibacterial Efficacy : A study reported that thioether-containing compounds exhibited higher activities against R. solanacearum, with EC50 values ranging from 40 to 78 mg/L, outperforming commercial standards like thiodiazole copper .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications in the halogen positions on the pyridine ring significantly affect biological activity. For instance, changing chlorine to fluorine alters electronic properties and reactivity .

- Mechanisms of Action : Investigations into the mechanisms by which these compounds exert their effects have revealed that they may inhibit key enzymes involved in bacterial metabolism, leading to cell death .

Propiedades

IUPAC Name |

2-chloro-1-oxido-5-(trifluoromethyl)pyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-5-2-1-4(3-11(5)12)6(8,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQICMLHZXPNIBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C=C1C(F)(F)F)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.